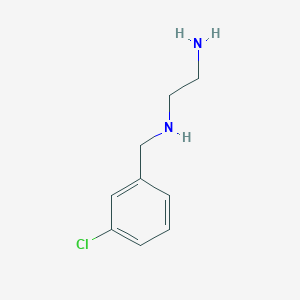

N-(3-Chlorobenzyl)ethane-1,2-diamine

Description

Contextual Significance within Amine Chemistry and Heterocyclic Synthesis

N-(3-Chlorobenzyl)ethane-1,2-diamine belongs to the broader class of ethane-1,2-diamine derivatives. Ethane-1,2-diamine itself is a well-established building block in coordination chemistry and organic synthesis. It functions as a neutral, bidentate, and chelating ligand, meaning it can bind to a central metal atom through its two nitrogen donor sites to form a stable ring-like structure known as a chelate. doubtnut.comshaalaa.com This chelating ability is a cornerstone of its utility in the formation of metal complexes.

The amine groups in this compound provide sites for a variety of chemical transformations. These reactions are fundamental to the construction of more complex molecules, including heterocyclic compounds which are integral to many pharmaceuticals and functional materials. The reactivity of the amine groups allows for the formation of Schiff bases through condensation with aldehydes or ketones. These Schiff bases are versatile intermediates in the synthesis of various biologically active compounds. researchgate.net

Molecular Architecture and Implications for Chemical Reactivity

The molecular structure of this compound features a flexible ethane-1,2-diamine backbone, a substituted aromatic ring, and reactive amine functionalities. This architecture dictates its chemical behavior and potential applications.

Key Structural Features:

Ethane-1,2-diamine Core: This provides two nitrogen atoms that can act as nucleophiles or bases, and as coordination sites for metal ions. doubtnut.comshaalaa.com

Primary and Secondary Amines: The presence of both primary and secondary amine groups offers differential reactivity, allowing for selective functionalization under specific reaction conditions.

The combination of a flexible diamine chain and a rigid aromatic group allows for the formation of stable complexes with a variety of transition metals. The specific geometry of these complexes will be influenced by the steric bulk of the 3-chlorobenzyl group.

For related bis-substituted ethane-1,2-diamine compounds, techniques such as single-crystal X-ray diffraction, infrared (IR) spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy are used to elucidate the precise molecular structure and coordination behavior. For instance, IR spectroscopy can confirm the presence of N-H and C-N bonds, while NMR provides information about the chemical environment of the protons and carbons in the molecule.

Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 102450-75-9 | biosynth.com |

| Molecular Formula | C9H13ClN2 | biosynth.com |

| Molecular Weight | 184.67 g/mol | biosynth.com |

Scope and Research Trajectories of Substituted Ethane-1,2-diamine Scaffolds

Substituted ethane-1,2-diamine scaffolds are a significant area of research due to their wide-ranging applications. The versatility of the ethane-1,2-diamine backbone allows for the synthesis of a vast library of derivatives with tailored properties.

A primary synthetic route to compounds like this compound involves the nucleophilic substitution reaction between ethane-1,2-diamine and a suitable benzyl (B1604629) halide, such as 3-chlorobenzyl chloride. This reaction is typically carried out under basic conditions to neutralize the hydrogen halide formed during the reaction.

Research into related N,N'-bis(chlorobenzyl)ethane-1,2-diamines has demonstrated their potential as antimicrobial and anticancer agents. These activities are attributed to the specific structural arrangement of the chlorobenzyl groups and the diamine linker. The ability of these molecules to interact with biological targets such as cell membranes and signaling proteins underscores the importance of this structural class in medicinal chemistry.

Furthermore, the capacity of substituted ethane-1,2-diamines to act as ligands in coordination chemistry opens up possibilities for their use in catalysis and materials science. The resulting metal complexes can exhibit unique electronic and magnetic properties, with potential applications in areas such as catalytic oxidation and the development of new magnetic materials.

Synthesis of this compound Analogues and Derivatives

The presence of two nucleophilic nitrogen atoms and an aromatic ring makes this compound a valuable building block for creating a wide range of derivatives.

1 Formation of Schiff Bases and Related Imine Structures

Schiff bases, or imines, are readily formed by the condensation of the primary amine group of this compound with an aldehyde or ketone. These compounds are of significant interest due to their biological activities and use as ligands in coordination chemistry. researchgate.netasianpubs.org The reaction involves refluxing the diamine with a suitable carbonyl compound, often in an alcoholic solvent. internationaljournalcorner.com A small amount of acid catalyst is sometimes added to facilitate the reaction. internationaljournalcorner.com

The synthesis of numerous related Schiff bases derived from ethane-1,2-diamine and various substituted benzaldehydes has been reported, highlighting the general applicability of this reaction.

Table 1: Examples of Synthesized Schiff Bases from Diamines and Aldehydes

| Diamine Precursor | Aldehyde Precursor | Resulting Schiff Base | Reference(s) |

| Ethane-1,2-diamine | 4-Chlorobenzaldehyde | N,N'-Bis(4-chlorobenzylidene)ethane-1,2-diamine | asianpubs.org, researchgate.net, asianpubs.org |

| Ethane-1,2-diamine | 3-Nitrobenzaldehyde | N,N'-Bis(3-nitrobenzylidene)ethane-1,2-diamine | researchgate.net |

| 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine | 2-Chlorobenzaldehyde | N,N′-(3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diyl)bis(1-(2-chlorophenyl)methanimine) | nih.gov |

| Ethane-1,2-diamine | 4-Chloro-3-fluorobenzaldehyde | N,N′-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine |

This table is generated based on data from the provided text and is for illustrative purposes.

2 N-Alkylation and Acylation Strategies

The secondary amine functionality in this compound allows for further derivatization through N-alkylation and N-acylation reactions.

N-Alkylation can be achieved by reacting the diamine with alkyl halides. This reaction typically requires a base to neutralize the hydrogen halide formed during the reaction. The choice of base and solvent is crucial for the success of the alkylation.

N-Acylation introduces an acyl group onto the nitrogen atom. This is commonly performed using acylating agents such as acid chlorides or anhydrides (e.g., acetic anhydride) in the presence of a base. For instance, the acylation of related Schiff bases derived from 1,2-ethylenediamine has been successfully demonstrated. Subsequent acylation of these Schiff bases with reagents like trifluoroacetic anhydride (B1165640) in a solvent such as THF can yield the corresponding trifluoroacetyl derivatives.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N'-[(3-chlorophenyl)methyl]ethane-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13ClN2/c10-9-3-1-2-8(6-9)7-12-5-4-11/h1-3,6,12H,4-5,7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WFDIONAMRSWISW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CNCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50608595 | |

| Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102450-75-9 | |

| Record name | N~1~-[(3-Chlorophenyl)methyl]ethane-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50608595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of N 3 Chlorobenzyl Ethane 1,2 Diamine

3 Construction of Heterocyclic Systems Incorporating the Diamine Moiety

The structural framework of N-(3-Chlorobenzyl)ethane-1,2-diamine is a useful synthon for the construction of more complex heterocyclic systems, such as triazoles and pyrimidines, which are known for their diverse biological activities. researchgate.netnih.govnih.gov

Triazole Derivatives: 1,2,3-Triazoles can be synthesized through various methods, including the reaction of compounds containing an azide (B81097) group with alkynes (a "click" reaction) or the cyclization of appropriately substituted precursors. beilstein-journals.org For example, the diamine could be functionalized to introduce an azide or alkyne group, which would then undergo cycloaddition to form the triazole ring. Another approach involves the reaction of tosylhydrazones with primary amines. clockss.org

Pyrimidine (B1678525) Derivatives: Pyrimidines can be synthesized by reacting a 1,3-dicarbonyl compound, or a synthetic equivalent, with a compound containing an N-C-N fragment, such as a guanidine (B92328) or amidine. The diamine could be used to construct a substituted pyrimidine ring by reacting it with suitable reagents. For example, substituted pyrimidines have been synthesized by reacting dichloropyrimidines with various amines. nih.govuniroma1.it The diamine could act as the nucleophilic amine in such a substitution reaction, leading to the formation of a pyrimidine-containing structure.

Stereochemical Control in Diamine Synthesis

The biological activity and material properties of chiral diamines are often dependent on their specific stereochemistry. Therefore, the development of methods to control the three-dimensional arrangement of atoms during the synthesis of 1,2-diamines is a significant area of research. rsc.org Chiral 1,2-diamines are not only found in bioactive compounds and commercial drugs but are also widely used as chiral auxiliaries, ligands for asymmetric catalysis, and organocatalysts. rsc.orglookchem.com

Creating chiral diamines with high enantiomeric and diastereomeric purity is a key objective in organic synthesis. acs.org Several powerful strategies have been developed to achieve this, primarily involving the catalytic asymmetric formation of C-N or C-C bonds. rsc.orgorganic-chemistry.org

Key synthetic strategies include:

Asymmetric aza-Henry (Nitro-Mannich) Reaction: This reaction involves the addition of a nitroalkane to an imine. nih.gov The development of chiral catalysts, such as chiral Bis(Amidine) catalysts, has enabled highly diastereo- and enantioselective additions of aryl nitromethanes to aryl aldimines. nih.gov This method can produce differentially protected cis-stilbene (B147466) diamines in two steps, which are precursors to valuable molecules. nih.gov For the synthesis of this compound, a potential approach would involve the aza-Henry reaction between an appropriate imine and a nitromethane (B149229) derivative, followed by reduction of the nitro group.

Reductive Coupling of Imines: The stereoselective reductive coupling of two different imines (cross-coupling) or the coupling of an imine with an allenamide offers a direct route to 1,2-diamines. acs.org Photoredox strategies have recently enabled the cross-selective coupling of imines and N-methylamines. acs.org This approach can be highly flexible for producing unsymmetrical 1,2-diamines. organic-chemistry.org

Asymmetric Diamination of Alkenes: The direct addition of two nitrogen atoms across a double bond is one of the most efficient ways to synthesize 1,2-diamines. rsc.org Catalytic asymmetric diamination of C-C double bonds can be achieved through various mechanisms, including those involving palladium, copper, or iron catalysis. rsc.org For instance, a chirally modified aryliodine(I) catalyst has been used for the enantioselective vicinal diamination of styrenes. organic-chemistry.org

These methods represent the forefront of stereocontrolled synthesis, providing pathways to access specific enantiomers and diastereomers of complex molecules like this compound.

Desymmetrization is a powerful strategy for asymmetric synthesis where a prochiral meso compound is transformed into a chiral molecule. This approach is particularly effective for synthesizing chiral 1,2-diamines. rsc.org

A primary example of this strategy is the catalytic asymmetric ring-opening of meso-aziridines . rsc.org In this process, a non-chiral aziridine (B145994) with a plane of symmetry (meso) is opened by a nucleophile, such as an amine, under the influence of a chiral catalyst. This breaks the symmetry of the starting material and creates a chiral product with high enantioselectivity. rsc.org

Various catalytic systems have been developed for this purpose:

Chiral Lewis Acid Catalysis: Complexes of metals like Magnesium (Mg), Silver (Ag), or Niobium (Nb) with chiral ligands are effective catalysts. rsc.org For example, a Mg(OTf)₂/N,N′-dioxide complex can catalyze the reaction of N-(2-picolinoyl)aziridine with aniline, yielding the corresponding diamine with 97% yield and 95% enantiomeric excess (ee). rsc.org

Chiral Brønsted Acid Catalysis: Chiral phosphoric acids (CPAs) can also catalyze the enantioselective ring-opening of aziridines. researchgate.net

Another important desymmetrization route is the asymmetric ring-opening of azabenzonorbornadienes . This transition-metal-catalyzed reaction uses amines to open the bicyclic structure, yielding chiral diaminotetralines with high enantioselectivity. rsc.org These methods highlight the efficiency of desymmetrization in generating enantiomerically enriched diamines from readily available symmetric precursors. rsc.orgrsc.org

Interactive Table: Catalytic Systems for Asymmetric Ring-Opening of meso-Aziridines

| Catalyst System | Aziridine Substrate | Nucleophile | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Cr(III)-Schiff Base Complex | N-Acyl Aziridine | Trimethylsilyl azide | 73-95 | 83-94 | rsc.org |

| Mg(OTf)₂/N,N′-dioxide | N-(2-picolinoyl)aziridine | Aniline | 97 | 95 | rsc.org |

| Ag(I)/(S)-DTBM-Segphos | N-Tosylaziridines | Aromatic/Aliphatic Amines | High | High | rsc.org |

| Nb(OiPr)₃/(R)-binol | N-(2-Methoxyphenyl)aziridines | Anilines | Good | High | rsc.org |

Green Chemistry Principles in Diamine Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact, reduce waste, and improve safety. sciencedaily.com The synthesis of amines and diamines, which are crucial industrial chemicals, is a major focus of this transition. asm.orgrsc.orgrsc.org

Traditional methods for producing amines often involve harsh reagents, high costs, and the generation of significant waste. sciencedaily.com For example, some industrial processes can produce three tons of byproducts for every ton of amine generated. sciencedaily.com Green chemistry seeks to address these issues through several key approaches:

Atom Economy: Reactions are designed to maximize the incorporation of all materials used in the process into the final product. sciencedaily.com Direct hydroamination of allylamines, for instance, is an attractive route to 1,2-diamines with 100% atom economy. rsc.org

Use of Renewable Feedstocks: There is a growing effort to produce diamines from renewable biological sources rather than non-renewable petroleum resources. asm.orgrsc.org Ethylene glycol (EG), which can be derived from biomass, is being explored as a green starting material for ethylenediamine (B42938) (EDA) synthesis. acs.org This contrasts with the traditional industrial method based on the ammonolysis of 1,2-dichloroethane. acs.org

Catalysis: The use of catalysts, especially in small amounts, is preferred over stoichiometric reagents. sciencedaily.com Modern methods focus on heterogeneous catalysts (e.g., supported Ni, Co, Pd, Ru) and homogeneous catalysts (e.g., metal complexes) for the amination of alcohols. rsc.orgacs.org The "hydrogen borrowing" or "hydrogen-transfer" methodology is a key green strategy where an alcohol is temporarily dehydrogenated to a carbonyl compound, which then reacts with an amine and is subsequently hydrogenated, with water being the only byproduct. acs.org

Benign Solvents and Conditions: Efforts are made to use environmentally friendly solvents and to conduct reactions under milder conditions to reduce energy consumption. Biosynthesis using microbial factories like Escherichia coli represents an ultimate green approach, operating in water under ambient conditions. asm.org

Interactive Table: Comparison of Diamine Synthesis Routes

| Feature | Traditional Method (e.g., Dichloroethane Route) | Green Chemistry Approach (e.g., EG Amination) |

|---|---|---|

| Feedstock | Petroleum-based (1,2-dichloroethane) | Potentially bio-based (Ethylene Glycol) acs.org |

| Primary Reagent | Ammonia | Ammonia acs.org |

| Byproducts | Significant salt waste (e.g., from HCl neutralization) sciencedaily.com | Primarily water acs.org |

| Atom Economy | Low rsc.org | High rsc.org |

| Catalysis | Often requires harsh conditions | Employs efficient metal or solid acid catalysts acs.org |

| Environmental Impact | High | Reduced asm.orgacs.org |

By applying these principles, the synthesis of this compound and other related compounds can be made more efficient, cost-effective, and environmentally sustainable.

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of N-(3-Chlorobenzyl)ethane-1,2-diamine.

The ¹H NMR spectrum of this compound is anticipated to exhibit characteristic signals corresponding to the protons of the 3-chlorobenzyl and ethylenediamine (B42938) moieties. The aromatic protons of the 3-chlorobenzyl group are expected to appear as a complex multiplet in the range of δ 7.2-7.4 ppm. The benzylic methylene (B1212753) protons (Ar-CH₂) would likely produce a singlet or a triplet around δ 3.7-3.8 ppm. The protons of the ethylenediamine backbone would present as two distinct multiplets, corresponding to the two non-equivalent methylene groups (-CH₂-N and -CH₂-NH₂), likely in the δ 2.7-3.0 ppm region.

The ¹³C NMR spectrum provides further structural confirmation. The carbon atoms of the 3-chlorobenzyl group are expected to resonate in the aromatic region (δ 125-145 ppm), with the carbon bearing the chlorine atom (C-Cl) appearing around δ 134 ppm and the other aromatic carbons showing distinct shifts due to the substitution pattern. The benzylic carbon (Ar-CH₂) is predicted to have a chemical shift in the range of δ 50-55 ppm. The two methylene carbons of the ethylenediamine chain would be observed in the aliphatic region, typically between δ 40-50 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C₆H₄) | 7.2 - 7.4 (m) |

| Benzylic (Ar-CH₂) | ~3.7 - 3.8 (s/t) |

| Ethylenediamine (-CH₂-N) | ~2.7 - 3.0 (m) |

| Ethylenediamine (-CH₂-NH₂) | ~2.7 - 3.0 (m) |

| Amino (NH, NH₂) | Variable (broad) |

| Predicted values are based on analogous compounds. |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| Aromatic (C-Cl) | ~134 |

| Aromatic (CH) | ~125 - 130 |

| Aromatic (C-CH₂) | ~140 |

| Benzylic (Ar-CH₂) | ~50 - 55 |

| Ethylenediamine (-CH₂-N) | ~45 - 50 |

| Ethylenediamine (-CH₂-NH₂) | ~40 - 45 |

| Predicted values are based on analogous compounds such as 3-chlorobenzylamine (B151487) and ethylenediamine. asianpubs.orgbldpharm.comnih.gov |

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy provides valuable information about the functional groups present in the molecule.

The FT-IR spectrum of this compound is expected to display characteristic absorption bands. The N-H stretching vibrations of the primary and secondary amine groups should appear as a broad band in the region of 3300-3500 cm⁻¹. The aromatic C-H stretching vibrations are anticipated around 3000-3100 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would be observed in the 2850-2960 cm⁻¹ range. Aromatic C=C stretching vibrations are expected to produce signals in the 1450-1600 cm⁻¹ region. The C-N stretching vibration would likely be found around 1000-1200 cm⁻¹. A key feature would be the C-Cl stretching vibration, which is expected to appear as a strong peak in the fingerprint region, typically between 550-750 cm⁻¹.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

| N-H Stretch (amine) | 3300 - 3500 (broad) |

| C-H Stretch (aromatic) | 3000 - 3100 |

| C-H Stretch (aliphatic) | 2850 - 2960 |

| C=C Stretch (aromatic) | 1450 - 1600 |

| C-N Stretch | 1000 - 1200 |

| C-Cl Stretch | 550 - 750 |

| Predicted values are based on characteristic group frequencies and data for related compounds. |

Raman spectroscopy would complement the FT-IR data. The aromatic ring vibrations, particularly the ring breathing modes, would give rise to characteristic Raman signals. The symmetric C-H stretching vibrations and the C-S-C skeletal vibrations, if applicable in derivatives, are often more intense in Raman spectra compared to FT-IR. While specific Raman data for this compound is not available, studies on related ethylenediamine complexes indicate that the C-C and C-N stretching vibrations would be observable.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight and to gain insight into the fragmentation pathways of the molecule. The molecular weight of this compound is 184.67 g/mol . biosynth.com In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 184/186 with an intensity ratio of approximately 3:1, which is characteristic of the presence of a single chlorine atom.

Key fragmentation pathways would likely involve the cleavage of the benzylic C-N bond, leading to the formation of a stable 3-chlorobenzyl cation at m/z 125/127. Another significant fragmentation pathway would be the loss of the aminoethyl group, resulting in a fragment corresponding to the 3-chlorobenzyl moiety.

Table 4: Predicted Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment |

| 184/186 | [M]⁺ (Molecular ion) |

| 125/127 | [ClC₆H₄CH₂]⁺ |

| 154 | [M - CH₂NH₂]⁺ |

| 59 | [CH₂CH₂NH₂]⁺ |

| Predicted fragmentation is based on common fragmentation patterns of similar structures. |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. For this compound, with a chemical formula of C₉H₁₃ClN₂, HRMS would be expected to provide an exact mass measurement that confirms this composition. The technique's ability to distinguish between ions of very similar mass-to-charge ratios is crucial for unambiguous formula determination.

Table 1: Theoretical HRMS Data for this compound

| Ion Formula | Calculated m/z |

| [C₉H₁₃³⁵ClN₂ + H]⁺ | 185.0840 |

| [C₉H₁₃³⁷ClN₂ + H]⁺ | 187.0811 |

Note: This table represents theoretical values. Actual experimental data would be required for confirmation.

Chemical Ionization Mass Spectrometry (CI/MS)

Chemical Ionization (CI) is a soft ionization technique in mass spectrometry that typically results in less fragmentation than Electron Ionization (EI), often preserving the molecular ion or producing a protonated molecule, [M+H]⁺. This is particularly useful for determining the molecular weight of a compound. chemijournal.com

In the study of vicinal diamines, such as N,N,N',N'-tetraalkyl-1,2-diarylethylenediamines, CI/MS reveals characteristic fragmentation pathways. chemijournal.com A common pathway originates from the cleavage of the C(1)-C(2) bond of the ethane (B1197151) backbone, with the charge being retained on one of the nitrogen-containing fragments. This initial cleavage is often followed by sequential losses of small molecules. chemijournal.com For this compound, a primary fragmentation would likely involve the cleavage of the bond between the two carbon atoms of the ethylenediamine moiety. The resulting fragments would be a stabilized benzyl-type cation and a neutral amine fragment, or vice versa.

The choice of reagent gas in CI/MS can influence the fragmentation pattern. Methane is a commonly used reagent gas that can produce both adduct ions and fragment ions, providing both molecular weight information and structural clues. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique provides precise bond lengths, bond angles, and torsional angles, as well as information about the packing of molecules in the crystal lattice.

Single-Crystal X-ray Diffraction Studies

While a specific crystal structure for this compound has not been detailed in the available literature, extensive studies on closely related compounds provide a clear indication of the expected structural features. For example, the single-crystal X-ray diffraction analysis of (2E,3E)-N¹,N²-bis(4-chlorobenzylidene)ethane-1,2-diamine revealed a monoclinic crystal system with the space group Cc. researchgate.netasianpubs.org In this structure, the asymmetric unit contains two independent molecules, each adopting an E configuration around the C=N double bond. researchgate.netasianpubs.org

Similarly, the crystal structure of N,N'-Bis(3-chloro-2-fluoro-benzyl-idene)ethane-1,2-diamine, a centrosymmetric Schiff base, shows an E configuration with respect to the azomethine C=N bond. nih.gov The study of a mercury(II) complex with N¹-benzyl-N¹,N²,N²-trimethylethane-1,2-diamine demonstrates a distorted tetrahedral coordination environment around the metal center, with the five-membered chelate ring adopting an envelope conformation. researchgate.net

Table 2: Representative Crystallographic Data for a Related Diamine Compound

| Parameter | (2E,3E)-N¹,N²-bis(4-chlorobenzylidene)ethane-1,2-diamine researchgate.netasianpubs.org |

| Crystal System | Monoclinic |

| Space Group | Cc |

| a (Å) | 10.166(2) |

| b (Å) | 10.345(2) |

| c (Å) | 26.650(5) |

| β (°) | 91.91(3) |

| V (ų) | 2801.1(10) |

| Z | 8 |

This data is for a structurally similar compound and serves as an illustrative example.

Analysis of Crystal Packing and Intermolecular Interactions

For (2E,3E)-N¹,N²-bis(4-chlorobenzylidene)ethane-1,2-diamine, the molecules are linked through C-H···Cl hydrogen bonds. researchgate.netasianpubs.org In the case of N,N'-Bis(3-chloro-2-fluoro-benzyl-idene)ethane-1,2-diamine, short intermolecular Cl···F interactions, with a distance of 3.1747 (5) Å, are a notable feature, being shorter than the sum of the van der Waals radii of these atoms. nih.gov These interactions link neighboring molecules along the b-axis. Furthermore, the crystal structure is stabilized by π-π interactions, with a centroid-centroid distance of 3.5244 (4) Å. nih.gov

In another related compound, N,N′-Bis(4-chloro-3-fluorobenzylidene)ethane-1,2-diamine, molecules form stacks with short intermolecular C⋯C distances of 3.429 (3) Å, and the packing also exhibits short intermolecular Cl⋯F contacts of 3.087 (1) Å. nih.gov The analysis of these non-covalent interactions is crucial for understanding the supramolecular architecture of these compounds.

Correlation of Spectroscopic and Crystallographic Data in Diamine Systems

The comprehensive characterization of diamine systems is achieved through the correlation of data from both spectroscopic and crystallographic analyses. While spectroscopic methods like HRMS and CI/MS provide information about the molecular formula and fragmentation, X-ray crystallography reveals the precise spatial arrangement of atoms.

The structures of newly synthesized compounds are typically first proposed based on spectroscopic data (NMR, IR, and MS) and then definitively confirmed by single-crystal X-ray diffraction. mdpi.com For instance, the synthesis of novel heterocyclic systems containing indole (B1671886) and triazole rings was confirmed by obtaining a good quality crystal suitable for X-ray analysis, which validated the proposed molecular structure. mdpi.com

The solid-state structure determined by X-ray crystallography can then be used to understand and interpret the spectroscopic data more fully. For example, the conformation of the molecule in the crystal can influence its fragmentation pattern in mass spectrometry. The correlation of these data sets provides a complete and unambiguous picture of the chemical compound's identity and structural properties.

Coordination Chemistry and Metal Complexation of N 3 Chlorobenzyl Ethane 1,2 Diamine

Ligand Design Principles for N-(3-Chlorobenzyl)ethane-1,2-diamine and Derivatives

The design of this compound as a ligand is based on well-established principles of coordination chemistry. The core of the ligand is the ethane-1,2-diamine (en) moiety, a classic bidentate chelating agent known for forming highly stable five-membered rings with metal ions. wikipedia.org This enhanced stability is a manifestation of the chelate effect, where a polydentate ligand forms a more thermodynamically stable complex than an equivalent number of monodentate ligands. unm.edulibretexts.org For instance, the formation constant for [Ni(en)₃]²⁺ is nearly ten orders of magnitude greater than that for [Ni(NH₃)₆]²⁺, an increase largely driven by a favorable entropy change upon chelation. unm.edulibretexts.org

The key features of its design include:

Bidentate N,N'-Donor Set : The two nitrogen atoms of the diamine backbone provide a strong bidentate coordination site, allowing the ligand to bind to a single metal center. nih.govmocedes.org

Five-Membered Chelate Ring : Upon coordination, the ligand forms a conformationally flexible and thermodynamically stable five-membered ring (M-N-C-C-N). The ethane (B1197151) backbone typically adopts a puckered or gauche conformation to minimize steric strain. nih.gov

Steric and Electronic Tuning : The N-substitution with a 3-chlorobenzyl group introduces significant modifications. The benzyl (B1604629) group adds steric bulk, which can influence the coordination number and geometry of the resulting complex. The chloro-substituent at the meta-position of the benzene (B151609) ring acts as an electron-withdrawing group. This electronic effect reduces the basicity of the coordinating nitrogen atoms, which in turn influences the thermodynamic stability and reactivity of the metal complexes. nih.gov

These design principles make this compound and its derivatives versatile for creating metal complexes with tailored structural and electronic properties.

Ligand-Metal Stability and Thermodynamic Considerations

The thermodynamic stability of metal complexes formed with this compound is governed by several factors, most notably the chelate effect. The formation of a five-membered chelate ring significantly increases the stability constant (K_f) of the complex compared to analogous complexes with monodentate ligands. unm.eduresearchgate.netscispace.com

This stability is primarily an entropy-driven phenomenon. The reaction of a hydrated metal ion with three 'en' molecules, for instance, releases six water molecules, leading to a net increase in the number of free particles in the system and thus a positive change in entropy (ΔS°). libretexts.org

The electron-withdrawing nature of the 3-chlorobenzyl substituent is expected to decrease the Lewis basicity of the nitrogen donor atoms. This reduction in basicity would typically lead to a lower formation constant compared to complexes of unsubstituted ethylenediamine (B42938), as the ligand becomes a weaker donor. acs.org However, the chelate effect is strong enough that these complexes remain highly stable.

Catalytic Applications of this compound-Based Metal Complexes

While specific catalytic studies on this compound complexes are not widely reported, the broader class of metal complexes with ethylenediamine and Schiff base derivatives shows significant catalytic activity in various organic transformations. wikipedia.orgnih.gov

Potential applications can be inferred from related systems:

Oxidation Reactions : Copper complexes containing N-donor ligands have been shown to catalyze the oxidation of alcohols to aldehydes and ketones. nih.gov

Hydrogenation and Transfer Hydrogenation : Ruthenium(II) and Cobalt(II) complexes with related amine and N-heterocyclic carbene ligands are effective catalysts for hydrogenation reactions.

Cytotoxic Agents : Platinum(II) complexes incorporating N-benzylethylenediamine derivatives have been synthesized and investigated for their potential as anticancer agents, acting as analogs to cisplatin (B142131) and carboplatin. researchgate.netnih.govresearchgate.net The this compound ligand could be used to create similar platinum complexes with potentially modulated cytotoxic profiles.

The versatility in tuning the steric and electronic properties of the ligand by modifying the benzyl substituent makes these complexes promising candidates for the development of new, specialized catalysts.

Compound List

Asymmetric Catalysis in Organic Transformations

Chiral 1,2-diamines are fundamental building blocks in the field of asymmetric catalysis, serving as highly effective ligands for a variety of metal-catalyzed reactions. researchgate.net These ligands can form stable chelate rings with metal centers, creating a chiral environment that can induce high levels of stereoselectivity in the products of organic transformations. The general utility of such ligands is well-established in reactions like asymmetric hydrogenation, hydroamination, and carbon-carbon bond-forming reactions. researchgate.net

While no specific studies detail the use of this compound in asymmetric catalysis, it is plausible that its metal complexes, particularly with transition metals like rhodium, ruthenium, or copper, could be effective catalysts. The presence of the 3-chlorobenzyl group could influence the steric and electronic properties of the resulting catalyst, potentially impacting its activity and enantioselectivity. For instance, in the asymmetric ring-opening of N-Boc-azabenzonorbornadienes, the choice of ligand is critical for achieving high enantiomeric excess. researchgate.net

Table 1: Representative Asymmetric Transformations Catalyzed by 1,2-Diamine Metal Complexes

| Reaction Type | Metal | Ligand Type | Substrate | Product Type | Reference |

| Asymmetric Hydrogenation | Rhodium | Chiral 1,2-Diamine | Olefins, Ketones | Chiral Alkanes, Alcohols | researchgate.net |

| Asymmetric Hydroamination | Copper | Chiral 1,2-Diamine | Alkenes | Chiral Amines | researchgate.net |

| Asymmetric Diamination | Palladium | Chiral 1,2-Diamine | Alkenes | Chiral 1,2-Diamines | researchgate.net |

This table represents the general application of 1,2-diamine ligands in asymmetric catalysis and does not include data for the specific compound this compound due to a lack of available research.

Redox Catalysis and Electron Transfer Processes

The involvement of substituted ethylenediamine ligands in redox catalysis is an area of active research. The nitrogen atoms of the diamine can stabilize various oxidation states of a coordinated metal, facilitating electron transfer processes that are central to many catalytic cycles. For a related compound, N,N'-Bis(2-chlorobenzyl)ethane-1,2-diamine, it has been suggested that the imine moiety can participate in electron-transfer processes, for example in Mn(II)/Mn(III) redox cycles during oxidation catalysis.

Metal complexes with redox-active ligands, which can be reversibly oxidized or reduced, are of particular interest. rsc.orgnih.gov These ligands can actively participate in the catalytic cycle by storing and releasing electrons. While this compound is not a classic non-innocent ligand, its electronic properties, influenced by the chlorobenzyl group, could modulate the redox potential of a coordinated metal center. This could be advantageous in catalytic oxidations or reductions. For example, copper(II) complexes with tridentate ligands derived from dipicolylamine have been shown to catalyze the aerobic oxidation of o-aminophenol and 3,5-di-tert-butylcatechol, mimicking the action of metalloenzymes like catechol oxidase. rsc.org

Table 2: Examples of Redox Processes Involving Metal Complexes with Amine-Based Ligands

| Metal Complex System | Redox Process | Catalytic Application | Reference |

| Mn(acac)₂ with Diphenylsilane | Mn(II)/Mn(III) | Free Radical Polymerization | mdpi.com |

| Copper(II)-DPA derived ligands | Cu(II)/Cu(I) | Aerobic Oxidation | rsc.org |

| Iron(II) with N3P2 ligand | Fe(II)/Fe(III) | Electrocatalytic H₂ Generation | marquette.edu |

This table provides examples of redox catalysis with related amine-based ligand systems. No specific data is available for this compound.

Mechanistic Studies of Catalytic Cycles

Detailed mechanistic studies are crucial for understanding and optimizing catalytic processes. Such studies often involve the identification and characterization of key intermediates and transition states in a catalytic cycle. For metal complexes of substituted ethylenediamines, this would involve investigating the coordination of substrates to the metal center, the subsequent transformation, and the final product release.

Computational and Theoretical Modeling of N 3 Chlorobenzyl Ethane 1,2 Diamine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding a molecule's behavior at the electronic level. These methods solve approximations of the Schrödinger equation to determine the distribution of electrons and the resulting molecular properties.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of molecules with high accuracy at a manageable computational cost. researchgate.net For N-(3-Chlorobenzyl)ethane-1,2-diamine, DFT would be employed to optimize the molecule's geometry, finding the most stable three-dimensional arrangement of its atoms.

From this optimized structure, a wealth of electronic properties can be determined. Key among these are the energies of the Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and kinetic stability. epstem.net A smaller gap generally suggests higher reactivity.

Further analysis using DFT can generate molecular electrostatic potential (MEP) maps, which visualize the charge distribution across the molecule. These maps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack). For this compound, the nitrogen atoms of the diamine group are expected to be electron-rich, while the hydrogen atoms attached to them would be electron-poor.

Table 1: Illustrative Electronic Properties of this compound Calculated by DFT (Note: The following values are hypothetical examples to illustrate typical DFT output and are not derived from a specific study on this compound.)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -865.432 | Hartree |

| HOMO Energy | -6.21 | eV |

| LUMO Energy | -0.98 | eV |

| HOMO-LUMO Gap | 5.23 | eV |

| Dipole Moment | 2.54 | Debye |

Theoretical calculations are invaluable for predicting and interpreting spectroscopic data. Using the optimized geometry from DFT calculations, the vibrational frequencies of this compound can be computed. epstem.net These theoretical frequencies correspond to the stretching and bending modes of the molecule's bonds and can be correlated with experimental infrared (IR) and Raman spectra. This correlation aids in the assignment of spectral peaks to specific molecular motions.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (e.g., ¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. epstem.net Theoretical prediction of NMR spectra is a powerful tool for confirming the structure of newly synthesized compounds by comparing the calculated shifts with those obtained experimentally. mdpi.com

Table 2: Illustrative Predicted Vibrational Frequencies of this compound (Note: This table presents hypothetical data to demonstrate how predicted spectroscopic parameters would be displayed.)

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Description |

|---|---|---|

| ν(N-H) | 3410, 3325 | Amine N-H stretch |

| ν(C-H) aromatic | 3080 | Aromatic C-H stretch |

| ν(C-H) aliphatic | 2945, 2860 | Aliphatic C-H stretch |

| δ(N-H) | 1610 | Amine N-H bend |

| ν(C=C) aromatic | 1590, 1475 | Aromatic C=C stretch |

| ν(C-Cl) | 785 | C-Cl stretch |

Molecular Dynamics and Conformational Analysis

While quantum chemical calculations focus on static, optimized structures, molecules are dynamic entities. Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of conformational flexibility and intermolecular interactions.

This compound possesses significant conformational flexibility due to the presence of several single bonds around which rotation can occur. The key sources of this flexibility are the C-C bond of the ethylenediamine (B42938) backbone and the C-N and C-C bonds of the benzyl (B1604629) group linkage. Rotation around these bonds gives rise to various conformers (rotational isomers) with different energies.

MD simulations can explore the potential energy surface of the molecule to identify stable, low-energy conformers and the energy barriers that separate them. This analysis is crucial for understanding which shapes the molecule is likely to adopt and how easily it can transition between them, which can influence its ability to bind to other molecules or participate in reactions.

The structure of this compound allows for a variety of intermolecular interactions that can govern its properties in the solid and liquid states. These interactions are the basis for the formation of larger, ordered structures known as supramolecular assemblies. The primary interactions include:

Hydrogen Bonding: The amine groups (-NH₂ and -NH-) are potent hydrogen bond donors, while the nitrogen atoms are hydrogen bond acceptors. These interactions would be a dominant force in directing how the molecules pack together.

π-π Stacking: The electron-rich chlorobenzyl ring can interact with the ring of an adjacent molecule through π-π stacking.

Halogen Bonding: The chlorine atom can act as a halogen bond donor, interacting with nucleophilic sites on neighboring molecules.

Computational modeling can quantify the strength of these individual interactions. Studies on related crystal structures, such as those of Schiff bases derived from diamines, reveal the importance of hydrogen bonds (e.g., C-H···Cl) in linking molecules into larger networks. nih.govasianpubs.org By modeling dimers, trimers, and larger clusters of this compound, it is possible to predict the most stable packing arrangements and the resulting supramolecular architecture.

Theoretical Insights into Reaction Mechanisms

Theoretical calculations provide a powerful lens for examining the pathways of chemical reactions at a molecular level. For this compound, this could involve studying its synthesis, degradation, or its reactions with other species.

By applying methods like DFT, chemists can map the entire energy profile of a proposed reaction. researchgate.net This involves identifying and calculating the energies of reactants, products, any reaction intermediates, and, most importantly, the transition states that connect them. The energy of the transition state determines the activation energy of the reaction, which is the primary factor controlling the reaction rate.

For example, the nucleophilic character of the amine groups suggests that this compound could readily react with electrophiles. A theoretical study could model the reaction pathway of its alkylation or acylation, revealing whether the primary or secondary amine is more reactive by comparing the activation energies for reaction at each site. Similarly, its function as a bidentate ligand in coordination chemistry could be explored by modeling its reaction with metal ions, providing insight into the stability and structure of the resulting metal complex.

Computational Approaches to Structure-Activity Relationship (SAR) Elucidation

The exploration of the structure-activity relationship of a compound like this compound is pivotal in medicinal chemistry for the design of new, more potent, and selective therapeutic agents. Computational methods serve as a powerful tool to predict the biological activity of molecules and to understand the molecular features that are crucial for their activity. These approaches can significantly reduce the time and cost associated with the discovery and development of new drugs.

Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of computational SAR elucidation. These studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of analogs of this compound, a QSAR model would be developed by correlating various molecular descriptors with their measured biological activities.

Key Molecular Descriptors in QSAR Studies:

Molecular descriptors are numerical values that characterize the properties of a molecule. They can be broadly categorized as:

Electronic Descriptors: These describe the electronic properties of the molecule, such as dipole moment, partial charges on atoms, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). For this compound, the electronegativity of the chlorine atom and the electron density distribution across the benzene (B151609) ring and the diamine side chain would be critical electronic descriptors.

Steric Descriptors: These relate to the size and shape of the molecule. Examples include molecular weight, molecular volume, surface area, and specific conformational parameters. The steric bulk introduced by the 3-chloro-benzyl group would be a key steric descriptor influencing its interaction with a biological target.

Hydrophobic Descriptors: These quantify the hydrophobicity of the molecule, which is crucial for its absorption, distribution, metabolism, and excretion (ADME) properties, as well as for its binding to target proteins. The logarithm of the partition coefficient (logP) is the most common hydrophobic descriptor.

Topological Descriptors: These are derived from the 2D representation of the molecule and describe the connectivity of atoms.

Building a QSAR Model:

A typical workflow for a QSAR study on a series of this compound analogs would involve:

Data Set Selection: A dataset of compounds with varying substitutions on the benzyl ring and the ethane-1,2-diamine moiety, along with their experimentally determined biological activities, would be compiled.

Molecular Descriptor Calculation: A wide range of molecular descriptors for each compound in the dataset would be calculated using specialized software.

Model Development: Statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a mathematical model that correlates the descriptors with the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously validated using internal and external validation techniques.

The resulting QSAR model can then be used to predict the activity of new, unsynthesized analogs of this compound, thereby guiding the design of more potent compounds.

Molecular Docking Studies:

Molecular docking is another powerful computational technique used to predict the binding orientation and affinity of a ligand to its target protein. If the three-dimensional structure of the biological target of this compound is known, molecular docking can provide valuable insights into its binding mode.

The process involves:

Preparation of the Ligand and Receptor: The 3D structures of this compound and the target protein are prepared for docking.

Docking Simulation: The ligand is placed in the binding site of the protein, and various conformational poses are sampled.

Scoring and Analysis: The binding affinity of each pose is estimated using a scoring function, and the most favorable binding mode is identified.

Docking studies can reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that are responsible for the binding of this compound to its target. This information is invaluable for understanding the SAR at a molecular level and for designing modifications to the ligand that could enhance its binding affinity.

Hypothetical Data from a QSAR Study of N-Benzyl-ethane-1,2-diamine Analogs:

To illustrate the application of these computational approaches, the following interactive data table presents hypothetical results from a QSAR study on a series of N-benzyl-ethane-1,2-diamine analogs, including this compound.

| Compound | Substitution (R) | LogP | Molecular Weight ( g/mol ) | Electronic Energy (au) | Predicted Activity (IC50, µM) |

| 1 | H | 1.85 | 150.22 | -481.5 | 15.2 |

| 2 | 2-Cl | 2.54 | 184.67 | -941.2 | 8.5 |

| 3 | 3-Cl | 2.62 | 184.67 | -941.2 | 5.1 |

| 4 | 4-Cl | 2.58 | 184.67 | -941.2 | 7.9 |

| 5 | 3-CH3 | 2.31 | 164.25 | -520.8 | 10.3 |

| 6 | 4-OCH3 | 1.79 | 180.25 | -595.9 | 12.8 |

Hypothetical Molecular Docking Results:

This table shows hypothetical binding energies and key interactions of this compound with a putative protein target.

| Ligand | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| This compound | -8.2 | ASP121, TYR334 | Hydrogen Bond, Pi-Alkyl |

| N-Benzylethane-1,2-diamine | -7.5 | TYR334 | Pi-Alkyl |

| N-(4-Chlorobenzyl)ethane-1,2-diamine | -7.9 | ASP121, TYR334 | Hydrogen Bond, Pi-Alkyl |

These computational approaches, when applied to this compound and its analogs, can provide a detailed understanding of their structure-activity relationships. The insights gained from such studies are crucial for the rational design of new compounds with improved therapeutic profiles. While specific published data for this exact compound is scarce, the application of these well-established computational methodologies would be the standard approach to elucidate its SAR.

Applications in Advanced Materials Science and Chemo Sensing

Incorporation into Functional Materials with Tunable Properties

Functional materials are designed to possess specific properties that can be tuned for a desired application. The incorporation of organic ligands and monomers into polymeric or composite materials can influence their mechanical, thermal, optical, and electronic characteristics. In principle, the bifunctional nature of N-(3-Chlorobenzyl)ethane-1,2-diamine, with its primary and secondary amine groups, could allow it to act as a monomer or a cross-linking agent in the synthesis of polymers. The presence of the chlorobenzyl group could also be leveraged to introduce specific functionalities or to modify the solubility and intermolecular interactions within a material.

Despite these theoretical possibilities, a comprehensive search of scientific databases and chemical literature did not yield any studies detailing the incorporation of this compound into functional materials with tunable properties. Research in this area has focused on other structurally related diamine or benzylamine compounds. Therefore, there are no specific research findings, such as detailed synthetic methodologies or characterization of material properties, to report for this compound in this context.

Table 1: Status of Research on the Incorporation of this compound into Functional Materials

| Research Area | Findings for this compound |

| Use as a monomer in polymerization | No published research found. |

| Application as a cross-linking agent | No published research found. |

| Influence on material properties | No data available. |

Functionalization of Nanomaterials (e.g., Carbon Nanotubes) for Advanced Applications

The functionalization of nanomaterials, such as carbon nanotubes (CNTs), is a critical step in their processing and application. Covalent and non-covalent modification of CNT surfaces can improve their dispersibility in various solvents and polymer matrices, and can introduce new functionalities for applications in electronics, sensors, and composites. Amine-containing compounds are frequently used for the functionalization of CNTs, as the amine groups can react with carboxylic acid groups on the surface of oxidized CNTs or can be used in other chemical modification strategies.

While the functionalization of CNTs with various benzylamine and ethylenediamine (B42938) derivatives has been reported, there is no specific literature available that describes the use of this compound for this purpose. Consequently, there are no research findings on the methods of attachment, the degree of functionalization, or the properties of CNTs modified with this specific compound. The potential for this compound to serve as a functionalizing agent for nanomaterials remains a hypothetical area for future investigation.

Table 2: Status of Research on the Functionalization of Nanomaterials with this compound

| Nanomaterial | Functionalization Research with this compound |

| Carbon Nanotubes (CNTs) | No published research found. |

| Graphene and Graphene Oxide | No published research found. |

| Metallic Nanoparticles | No published research found. |

Biological and Medicinal Chemistry Research Involving N 3 Chlorobenzyl Ethane 1,2 Diamine Scaffolds

Exploration of Molecular Interactions with Biological Macromolecules

The biological effects of N-(3-Chlorobenzyl)ethane-1,2-diamine derivatives stem from their ability to interact with specific proteins, including receptors and enzymes. These interactions are governed by the three-dimensional shape and chemical properties of the molecule, which allow it to bind to complementary sites on the protein surface.

Derivatives of the ethylenediamine (B42938) scaffold have been investigated for their ability to bind to various receptors. For instance, a series of halogenated N,N´-diphenethylethylenediamines, which share the core ethylenediamine structure, have been evaluated for their binding affinity to sigma (σ1) receptors. This line of research demonstrates that modifications to the aromatic rings, such as the position and nature of halogen substituents, can significantly influence receptor affinity and selectivity.

In the context of enzyme inhibition, the diamine structure is critical. Human diamine oxidase (hDAO), an enzyme responsible for the degradation of diamines like histamine, serves as a prime example. The active site of hDAO contains a conserved aspartic acid residue that is proposed to be responsible for its diamine specificity by interacting with the second amino group of its substrates. nih.gov Inhibitors, such as the diamine derivatives berenil and pentamidine, bind non-covalently within the enzyme's active site channel, blocking substrate access and preventing catalysis. nih.gov This mechanism highlights how the ethylenediamine core can specifically target the active sites of enzymes designed to process diamine substrates.

By binding to receptors or inhibiting enzymes, molecules based on the this compound scaffold can modulate various biological pathways. Molecular recognition, the specific interaction between the small molecule and its protein target, is the initiating event. For example, inhibition of diamine oxidase by a derivative would lead to an increase in local histamine concentrations, thereby modulating inflammatory and neurotransmission pathways in which histamine is involved. nih.gov Similarly, binding to σ1 receptors can influence a range of cellular processes, including neuronal signaling, which is relevant for conditions affecting the central nervous system. The specificity of these interactions allows for the targeted modulation of cellular functions, forming the basis of their therapeutic potential.

Utility as a Privileged Scaffold in Medicinal Chemistry

The ethylenediamine backbone is considered a "privileged scaffold" because it can be used to build ligands for multiple, distinct biological targets. iiarjournals.orgresearchgate.net This versatility makes the this compound framework an attractive starting point for drug discovery programs.

The synthesis of bioactive analogues based on the ethylenediamine scaffold is a common strategy in medicinal chemistry. iiarjournals.org A general synthetic approach involves the reaction of substituted benzaldehydes with ethylenediamine to generate Schiff bases, which are then reduced to yield the final N,N'-bis(substituted-benzyl)ethane-1,2-diamine derivatives. researchgate.net This modular synthesis allows for the systematic variation of substituents on the aromatic rings to explore structure-activity relationships (SAR) and optimize biological activity. Researchers have successfully synthesized a variety of derivatives, including those with different halogen substitutions on the benzyl (B1604629) groups, to probe their effects on antimicrobial or cytotoxic potency. iiarjournals.orgnih.gov

Derivatives of the N,N'-bis(benzyl)ethane-1,2-diamine scaffold have shown notable antimicrobial activity. researchgate.netnih.govnih.gov Specifically, compounds featuring chloro and bromo substitutions on the benzyl rings have been screened against a panel of pathogenic bacteria. nih.govnih.govbenthamdirect.com Studies revealed that N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine and its 5-bromo analogue exhibited potent activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa and Salmonella enterica) bacteria. researchgate.netnih.gov The activity was particularly high against S. enterica. researchgate.netnih.govnih.gov These findings suggest that the halogenated benzyl groups are crucial for the antimicrobial effects and that these compounds could serve as leads for developing new antimicrobial agents. nih.govnih.gov

| Compound | Target Organism | LC50 (μM) | Reference |

|---|---|---|---|

| N,N′-Bis(2-hydroxy-5-bromobenzyl)-1,2-ethanediamine | S. enterica | 11.6 | researchgate.netnih.gov |

| P. aeruginosa | 86 | researchgate.netnih.gov | |

| S. aureus | 140 | researchgate.netnih.gov | |

| N,N′-Bis(2-hydroxy-5-chlorobenzyl)-1,2-ethanediamine | S. enterica | 8.79 | researchgate.netnih.gov |

| P. aeruginosa | 138 | researchgate.netnih.gov | |

| S. aureus | 287 | researchgate.netnih.gov |

Pharmacophore Development and Lead Structure Optimization

Once an initial "hit" or "lead" compound like a derivative of this compound is identified, medicinal chemists employ various strategies to optimize its properties. The goal is to enhance potency, selectivity, and drug-like characteristics while minimizing potential toxicity.

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional arrangement of chemical features responsible for a molecule's biological activity. nih.gov For the this compound scaffold, a pharmacophore model might include features such as hydrogen bond donors (the secondary amines), hydrogen bond acceptors, and hydrophobic/aromatic regions (the chlorobenzyl groups). This model can then be used to design new molecules with a higher probability of being active. nih.gov

Lead structure optimization is the iterative process of modifying the lead compound to improve its profile. This can involve several strategies:

Structural Simplification : This approach aims to reduce molecular complexity and size by removing non-essential functional groups or chiral centers. nih.gov This can improve synthetic accessibility and pharmacokinetic properties. nih.gov

Rigidization : By replacing flexible linkers (like the ethylenediamine chain) with more rigid structures (such as a naphthalene ring), chemists can lock the molecule into a more bioactive conformation. mdpi.com This can lead to an entropic advantage in binding but risks introducing steric clashes. mdpi.com

Structure-Activity Relationship (SAR) Studies : This involves the systematic synthesis and testing of analogues to understand which parts of the molecule are critical for activity. nih.gov For example, moving the chloro-substituent around the benzyl ring or replacing it with other groups can quickly identify key functional groups and conformational features for improving activity. nih.gov

Through these optimization cycles, a promising lead compound can be refined into a drug candidate with a more desirable balance of efficacy and safety.

Q & A

Q. What are the standard synthetic routes for N-(3-Chlorobenzyl)ethane-1,2-diamine, and how can reaction efficiency be optimized?

Methodological Answer: The compound is typically synthesized via a Schiff base condensation reaction between 3-chlorobenzaldehyde and ethane-1,2-diamine. Key steps include:

- Refluxing equimolar quantities of the aldehyde and diamine in a polar solvent (e.g., ethanol) under inert atmosphere .

- Monitoring reaction progress using thin-layer chromatography (TLC) or NMR spectroscopy.

- Purification via recrystallization or column chromatography. Optimization involves adjusting stoichiometry, solvent polarity, and reaction time. For example, excess diamine (1.2–1.5 equivalents) improves yield by driving the reaction to completion .

Q. What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- NMR/IR : - and -NMR confirm proton environments and bonding; IR identifies amine (-NH) and imine (C=N) stretches.

- X-ray crystallography : Single-crystal diffraction (e.g., Bruker SMART APEXII CCD) resolves 3D structure. Parameters include monoclinic space groups (e.g., ) and refinement metrics (-factor < 0.05) . Crystallization is achieved via slow evaporation in solvents like dichloromethane/hexane.

Q. What safety protocols are essential for handling this compound in laboratory settings?

Methodological Answer:

- Use PPE (gloves, goggles, lab coat) and work in a fume hood to avoid inhalation/contact.

- Store in airtight containers away from oxidizers and heat sources .

- Dispose of waste via approved chemical disposal programs. Safety Data Sheets (SDS) should be consulted for spill management and first aid .

Advanced Research Questions

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

Methodological Answer: Contradictions in lattice parameters or bond angles may arise from differences in crystallization conditions (e.g., solvent, temperature). To address this:

- Replicate experiments using identical conditions (e.g., 100 K data collection, -angle ~107° for monoclinic systems) .

- Validate data with high-resolution techniques (synchrotron XRD) and cross-check refinement models (e.g., SHELXL vs. OLEX2).

- Compare thermal displacement parameters () to assess molecular flexibility .

Q. How can the ligand behavior of this compound in metal complexes be experimentally evaluated?

Methodological Answer:

- Coordination studies : React the compound with metal salts (e.g., NiCl) in aqueous/ethanol solutions. Monitor color changes (e.g., green → violet for Ni) using UV-Vis spectroscopy .

- Stoichiometry determination : Job’s method or molar ratio plots identify binding ratios (e.g., 1:1 or 1:2 ligand-metal complexes).

- Magnetic susceptibility : SQUID magnetometry quantifies paramagnetic behavior in octahedral complexes .

Q. What strategies are effective for analyzing impurities in synthesized this compound?

Methodological Answer:

- HPLC-MS : Reverse-phase chromatography with C18 columns and ESI-MS detects trace byproducts (e.g., unreacted aldehyde or diamine) .

- Elemental analysis : Verify C/H/N ratios to confirm purity (>98%).

- Thermogravimetric analysis (TGA) : Assess thermal decomposition profiles to identify solvent residues or degradation products .

Q. How can researchers design assays to evaluate the biological activity of this compound?

Methodological Answer:

- In vitro cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.

- Enzyme inhibition : Screen against target enzymes (e.g., kinases) via fluorescence-based assays .

- Molecular docking : Predict binding affinity to receptors (e.g., EGFR) using AutoDock Vina or Schrödinger Suite. Validate with SPR (surface plasmon resonance) for kinetic analysis .

Data Analysis and Interpretation

Q. How should researchers address conflicting reactivity data in Schiff base formation involving this compound?

Methodological Answer: Discrepancies in yields or reaction rates may stem from:

- Solvent effects : Polar aprotic solvents (DMF) accelerate imine formation vs. protic solvents (MeOH) .

- pH control : Buffered conditions (pH 4–6) stabilize the protonated amine, enhancing nucleophilicity.

- Catalyst use : Trace acetic acid or zeolites can improve reaction efficiency. Replicate studies under controlled pH and solvent systems .

Q. What advanced computational methods support the study of this compound’s electronic properties?

Methodological Answer:

- DFT calculations : Gaussian or ORCA software models HOMO-LUMO gaps, charge distribution, and Fukui indices for reactivity prediction.

- Molecular dynamics (MD) : Simulate solvent interactions and conformational stability (e.g., NAMD or GROMACS) .

- QTAIM analysis : Electron density topology at bond critical points reveals non-covalent interactions (e.g., hydrogen bonds) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.